molecular formula C11H12N2O2 B3240525 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-91-2

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B3240525
CAS No.: 143803-91-2
M. Wt: 204.22 g/mol
InChI Key: XTOVJLDBOSIQKC-UHFFFAOYSA-N
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Description

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings, making it a unique structure with significant potential in various scientific fields.

Chemical Reactions Analysis

Types of Reactions: 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antitumor activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid offers unique structural features that enhance its chemical reactivity and biological activity. Its fused ring system provides a rigid and planar structure, which is advantageous for enzyme inhibition and other biological interactions .

Properties

IUPAC Name

7-propylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-4-8-5-3-6-10-9(11(14)15)7-12-13(8)10/h3,5-7H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOVJLDBOSIQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC2=C(C=NN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 0 46 g (1.98 mmol) of ethyl 7-propylpyrazolo[1,5-a]pyridine-3-carboxylate, 8 ml of 2.5N aq. NaOH solution and 5 m; of ethanol were added, followed by stirring at 100° C. for 3 hours. After the reaction, post treatments were conducted in a similar manner to the syntheses of the 5-methyl and 2,7-dimethyl derivatives so that 0.37 g (1.81 mmol) of crystals of the title compound were obtained (Yield: 91%).
[Compound]
Name
Quantity
46 g
Type
reactant
Reaction Step One
Name
ethyl 7-propylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
5-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,7-dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crystals
Quantity
0.37 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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